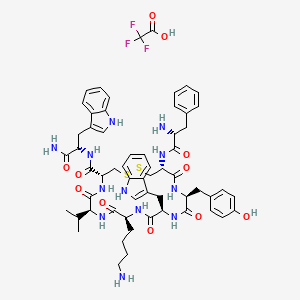

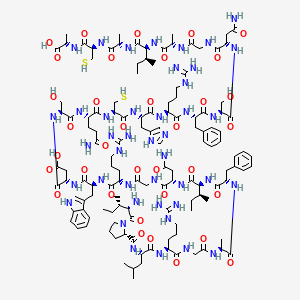

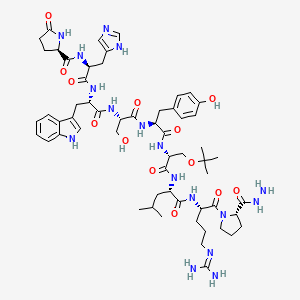

Vapreotide (trifluoroacetate salt)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

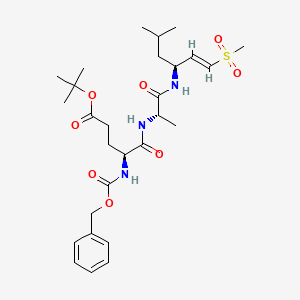

Le vapréotide (sel de trifluoroacétate) est un analogue octapeptidique synthétique de la somatostatine, une hormone qui inhibe la libération de plusieurs autres hormones. Il est principalement connu pour son rôle d'antagoniste du récepteur de la neurokinine-1 et a été étudié pour ses applications thérapeutiques potentielles dans le traitement de conditions telles que les saignements de varices œsophagiennes chez les patients atteints de maladie hépatique cirrhotique et de diarrhée liée au SIDA .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du vapréotide implique la synthèse peptidique en phase solide (SPPS), une méthode couramment utilisée pour la production de peptides. Le processus comprend généralement les étapes suivantes :

Assemblage de la chaîne peptidique : La chaîne peptidique est assemblée sur un support de résine solide. Chaque acide aminé est ajouté séquentiellement à la chaîne en croissance par une série de réactions de couplage et de déprotection.

Clivage de la résine : Le peptide est clivé de la résine à l'aide d'acide trifluoroacétique (TFA), qui élimine également les groupes protecteurs des chaînes latérales.

Purification : Le peptide brut est purifié par chromatographie liquide haute performance (HPLC) pour atteindre la pureté souhaitée.

Méthodes de production industrielle

La production industrielle du vapréotide suit des principes similaires, mais à plus grande échelle. L'utilisation de synthétiseurs de peptides automatisés et de systèmes HPLC à grande échelle permet la production efficace de vapréotide de haute pureté, adapté aux applications cliniques et de recherche .

Analyse Des Réactions Chimiques

Types de réactions

Le vapréotide subit plusieurs types de réactions chimiques, notamment :

Oxydation : La formation de liaison disulfure entre les résidus de cystéine est une réaction d'oxydation.

Réduction : La liaison disulfure peut être réduite en groupes thiol libres à l'aide d'agents réducteurs tels que le dithiothréitol (DTT).

Réactifs et conditions courants

Oxydation : Généralement réalisée à l'aide d'oxydants doux tels que l'iode ou l'oxydation à l'air.

Réduction : Réalisée à l'aide d'agents réducteurs tels que le DTT ou la tris(2-carboxyethyl)phosphine (TCEP).

Substitution : Obtenue par SPPS en incorporant différents acides aminés pendant le processus de synthèse.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers analogues du vapréotide avec des séquences d'acides aminés modifiées, qui sont utilisés pour étudier les relations structure-activité et optimiser l'efficacité thérapeutique .

Applications de recherche scientifique

Le vapréotide a un large éventail d'applications de recherche scientifique, notamment :

Médecine : Etudié pour son potentiel thérapeutique dans le traitement de conditions telles que les saignements de varices œsophagiennes, la diarrhée liée au SIDA et certains types de cancer

Mécanisme d'action

Le vapréotide exerce ses effets principalement par son interaction avec les récepteurs de la somatostatine et les récepteurs de la neurokinine-1. Il se lie au récepteur de la somatostatine de type 2 et de type 5, inhibant la libération de l'hormone de croissance et d'autres peptides des tumeurs neuroendocrines . De plus, il agit comme un antagoniste du récepteur de la neurokinine-1, réduisant la perméabilité vasculaire et présentant des effets analgésiques .

Applications De Recherche Scientifique

Vapreotide has a wide range of scientific research applications, including:

Mécanisme D'action

Vapreotide exerts its effects primarily through its interaction with somatostatin receptors and neurokinin-1 receptors. It binds to somatostatin receptor type 2 and type 5, inhibiting the release of growth hormone and other peptides from neuroendocrine tumors . Additionally, it acts as a neurokinin-1 receptor antagonist, reducing vascular permeability and exhibiting analgesic effects .

Comparaison Avec Des Composés Similaires

Composés similaires

Octreotide : Un autre analogue de la somatostatine avec des applications thérapeutiques similaires mais des affinités de liaison aux récepteurs différentes.

Lanréotide : Un analogue de la somatostatine à action prolongée utilisé dans le traitement de l'acromégalie et des tumeurs neuroendocrines.

Unicité du vapréotide

Le vapréotide est unique en raison de son profil spécifique de liaison aux récepteurs et de sa capacité à inhiber les récepteurs de la neurokinine-1, ce qui contribue à ses effets analgésiques et anti-inflammatoires. Ce double mécanisme d'action le distingue des autres analogues de la somatostatine .

Propriétés

Formule moléculaire |

C59H71F3N12O11S2 |

|---|---|

Poids moléculaire |

1245.4 g/mol |

Nom IUPAC |

(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C57H70N12O9S2.C2HF3O2/c1-32(2)49-57(78)68-48(55(76)64-44(50(60)71)26-35-28-61-41-16-8-6-14-38(35)41)31-80-79-30-47(67-51(72)40(59)24-33-12-4-3-5-13-33)56(77)65-45(25-34-19-21-37(70)22-20-34)53(74)66-46(27-36-29-62-42-17-9-7-15-39(36)42)54(75)63-43(52(73)69-49)18-10-11-23-58;3-2(4,5)1(6)7/h3-9,12-17,19-22,28-29,32,40,43-49,61-62,70H,10-11,18,23-27,30-31,58-59H2,1-2H3,(H2,60,71)(H,63,75)(H,64,76)(H,65,77)(H,66,74)(H,67,72)(H,68,78)(H,69,73);(H,6,7)/t40-,43+,44+,45+,46-,47+,48+,49+;/m1./s1 |

Clé InChI |

LVZIATZDHWYHID-NCACADTJSA-N |

SMILES isomérique |

CC(C)[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)N.C(=O)(C(F)(F)F)O |

SMILES canonique |

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N.C(=O)(C(F)(F)F)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2R)-1-[[(2R)-1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B10788360.png)

![sodium;8-[7-hydroxy-2-[2-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-(5-methoxy-6-methyloxan-2-yl)oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoate](/img/structure/B10788371.png)

![[(1R,2R,4S,7S,8S,11R,12R,18R)-7-(furan-3-yl)-1,8,12,17,17-pentamethyl-5,15,20-trioxo-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icosan-13-yl] acetate](/img/structure/B10788382.png)

![(3S,6S,9R,12S,15S,23S)-15-[[(2S)-2-acetamidohexanoyl]amino]-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide](/img/structure/B10788431.png)

![N-[(3aR,4R,5R,7R,7aS)-2-[4-cyano-3-(trifluoromethyl)phenyl]-4,7-dimethyl-1,3-dioxo-3a,5,6,7a-tetrahydro-4,7-epoxyisoindol-5-yl]ethanesulfonamide](/img/structure/B10788434.png)